7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
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Overview
Description
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is a heterocyclic compound with the molecular formula C10H4BrClF3N and a molecular weight of 310.5 g/mol . This compound belongs to the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes. One common method involves the halogenation of isoquinoline derivatives. For instance, starting with 7-bromo-1-hydroxyisoquinoline, selective chlorination and trifluoromethylation can be performed to obtain the desired compound . The reaction conditions typically involve the use of reagents such as Selectfluor® in acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The isoquinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring .
Scientific Research Applications
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-chloroisoquinoline: Similar in structure but lacks the trifluoromethyl group.
4-Trifluoromethylisoquinoline: Similar but lacks the bromine and chlorine atoms.
1-Chloro-4-(trifluoromethyl)isoquinoline: Similar but lacks the bromine atom.
Uniqueness
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is a halogenated isoquinoline derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry. The unique combination of bromine, chlorine, and trifluoromethyl groups on the isoquinoline ring enhances its chemical properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
The structural formula of this compound is represented as follows:
This compound's unique halogenated structure contributes to its lipophilicity and metabolic stability, which are crucial for biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group can enhance the compound's binding affinity and selectivity towards these targets.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could act as a modulator for receptors related to neurotransmission or inflammation.
Anticancer Activity
Recent studies have demonstrated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
MDA-MB-231 (breast cancer) | 0.5 - 5.0 | Induces apoptosis via caspase activation | |
A549 (lung cancer) | 2.0 - 10.0 | Microtubule destabilization |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as microtubule disruption and caspase activation.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Preliminary data indicate that it may possess activity against certain bacterial strains, although further studies are needed to quantify this effect.
Case Studies
- Topoisomerase Inhibition: Research indicates that halogenated isoquinolines can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair processes .
- Fluorinated Compounds: A study comparing various fluorinated compounds found that those with similar structures to this compound displayed enhanced anticancer activity due to improved binding characteristics .
Safety and Toxicity
While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Data suggests that high doses can lead to adverse effects on liver and kidney functions . Therefore, understanding the dose-response relationship is critical for therapeutic applications.
Properties
Molecular Formula |
C10H4BrClF3N |
---|---|
Molecular Weight |
310.50 g/mol |
IUPAC Name |
7-bromo-1-chloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4BrClF3N/c11-5-1-2-6-7(3-5)9(12)16-4-8(6)10(13,14)15/h1-4H |
InChI Key |
LQDJBTZRTHWMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=C2C(F)(F)F)Cl |
Origin of Product |
United States |
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